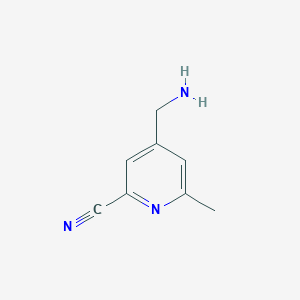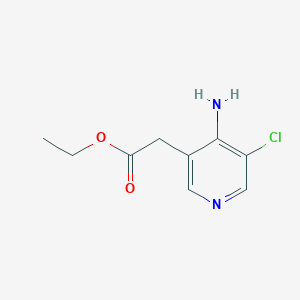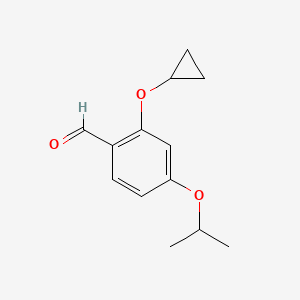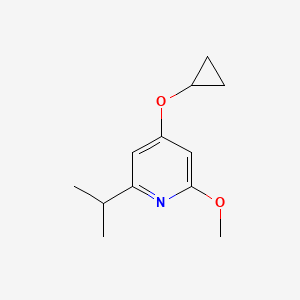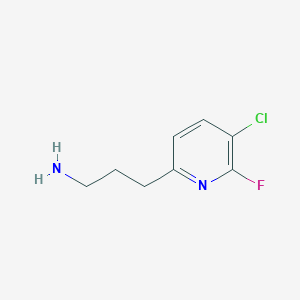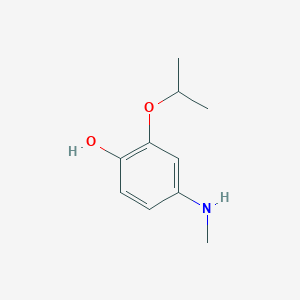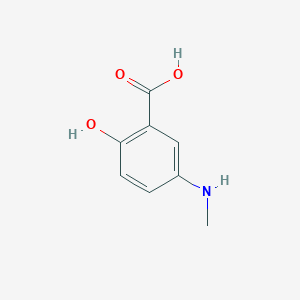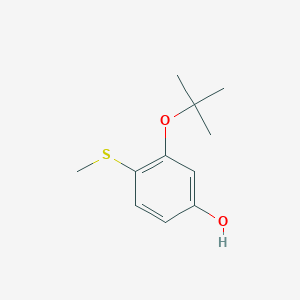
(2-Cyclopropoxy-4-ethylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-4-ethylphenyl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a substituted phenylamine, characterized by the presence of a cyclopropoxy group and an ethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-4-ethylphenyl)methanamine can be achieved through various methods. One common approach involves the reaction of a substituted phenol with an alkyl halide in the presence of a base, followed by amination. For example, the reaction of 2-cyclopropoxy-4-ethylphenol with methyl iodide in the presence of sodium hydroxide and dimethylformamide (DMF) solvent can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropoxy-4-ethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2-Cyclopropoxy-4-ethylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions of phenylamines with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The cyclopropoxy group and ethyl group contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
(2-Cyclopropoxy-4-fluorophenyl)methanamine: This compound has a similar structure but with a fluorine atom instead of an ethyl group.
(4-Cyclopropoxy-2-methylphenyl)methanamine: This compound features a methyl group instead of an ethyl group.
Uniqueness: (2-Cyclopropoxy-4-ethylphenyl)methanamine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2-cyclopropyloxy-4-ethylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-9-3-4-10(8-13)12(7-9)14-11-5-6-11/h3-4,7,11H,2,5-6,8,13H2,1H3 |
InChI Key |
NKSLAIQIOBEOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



